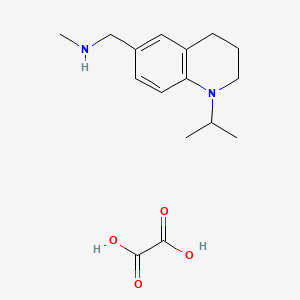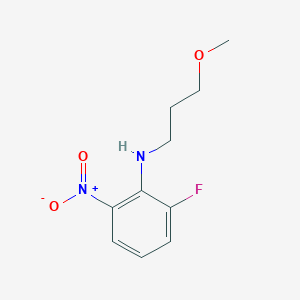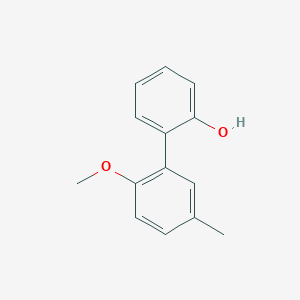
1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate
Vue d'ensemble
Description
1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate, also known as SKF-82958, is a synthetic compound that has been widely used in scientific research. It belongs to the class of dopamine D1 receptor agonists and has been shown to have potential therapeutic effects in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
Neuroprotective Potential
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound structurally related to the specified chemical, has been investigated for its neuroprotective effects, particularly in the context of Parkinson's disease. Studies have shown that 1MeTIQ can protect dopaminergic neurons against various neurotoxins, suggesting a potential role in preventing or treating neurodegenerative disorders such as Parkinson's disease. This neuroprotection is attributed to 1MeTIQ's ability to act as an antioxidant or induce antioxidative enzymes, as it showed no affinity for dopamine receptors and did not influence mitochondrial respiratory complex I inhibition by neurotoxins. The effect of 1MeTIQ was found to be stereoselective and most effective in mesencephalic neurons, especially tyrosine hydroxylase-positive neurons (Kotake et al., 2005).
Pharmacological Actions
Another research avenue explores the pharmacological actions of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline derivatives, investigating their interactions with adrenoceptors both in vitro and in vivo. This research is aimed at understanding the binding and activity differences between these derivatives and natural catecholamines, potentially leading to new insights into sympathomimetic drug development (Beaumont et al., 1983).
Diagnostic Applications in Cancer
A novel approach involves using a derivative of the tetrahydroisoquinoline family for diagnosing human cancer cells, tissues, and tumors through quantum entanglement dynamics. This method employs two-photon transitions and intensity-dependent coupling regimes to analyze the interaction between a nano molecule and a two-mode field, offering a potential new tool for cancer diagnosis (Alireza et al., 2019).
Synthetic Methodologies
Research into the synthesis and kinetic studies of tetrahydroquinoline derivatives, such as the isopropylation of 1,2,3,4-tetrahydroquinoline, provides valuable insights into the chemical properties and reactions of these compounds. Understanding these synthetic routes and kinetics is crucial for developing new pharmaceuticals and materials based on tetrahydroquinoline structures (Okhrimenko et al., 1984).
Propriétés
IUPAC Name |
N-methyl-1-(1-propan-2-yl-3,4-dihydro-2H-quinolin-6-yl)methanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.C2H2O4/c1-11(2)16-8-4-5-13-9-12(10-15-3)6-7-14(13)16;3-1(4)2(5)6/h6-7,9,11,15H,4-5,8,10H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGQGIDHGYHUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC2=C1C=CC(=C2)CNC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate | |
CAS RN |
1301739-72-9 | |
| Record name | 6-Quinolinemethanamine, 1,2,3,4-tetrahydro-N-methyl-1-(1-methylethyl)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1301739-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B3059754.png)

![[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate](/img/structure/B3059756.png)
![([1-(4-Fluorophenyl)-3,5-dimethyl-1h-pyrazol-4-yl]methyl)amine hydrochloride](/img/structure/B3059757.png)
![{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate](/img/structure/B3059758.png)

![[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate](/img/structure/B3059760.png)
![{[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride](/img/structure/B3059762.png)